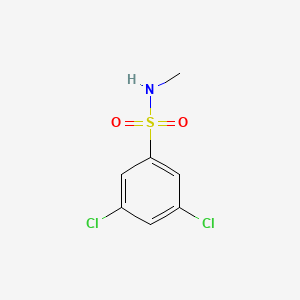![molecular formula C8H13BrN2O B13261594 2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13261594.png)
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a bromine atom and an isopropyl group attached to the pyrazole ring, as well as an ethanol group.
Preparation Methods
The synthesis of 2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the bromination of a pyrazole precursor followed by the introduction of the ethanol group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol undergoes several types of chemical reactions:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group yields an aldehyde or carboxylic acid, while substitution of the bromine atom can yield a variety of substituted pyrazoles.
Scientific Research Applications
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol can be compared with other similar compounds such as:
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but lacks the isopropyl group.
2-Bromo-1-phenylethan-1-ol: Contains a phenyl group instead of a pyrazole ring.
4-Bromo-1H-pyrazole: Lacks the ethanol group and isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13BrN2O |
|---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
2-(4-bromo-2-propan-2-ylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H13BrN2O/c1-6(2)11-8(3-4-12)7(9)5-10-11/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
JJSZJCWYNVLMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13261518.png)
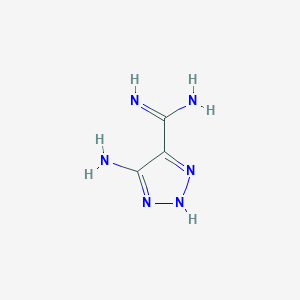
![tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate](/img/structure/B13261538.png)
![[4-(Difluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13261544.png)
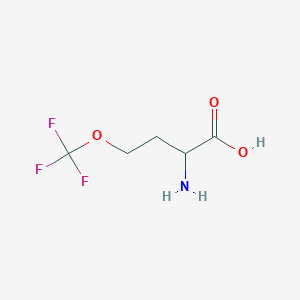
![3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride](/img/structure/B13261559.png)
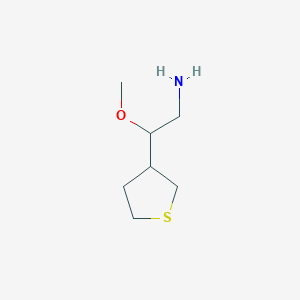
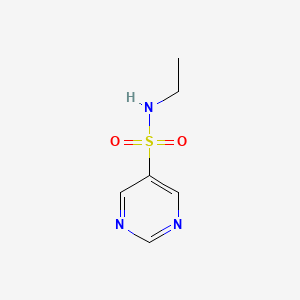
![N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13261570.png)
![2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL](/img/structure/B13261576.png)
![Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13261578.png)
![1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13261582.png)

